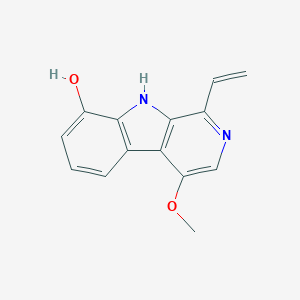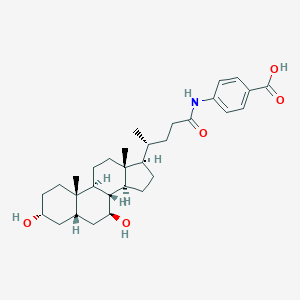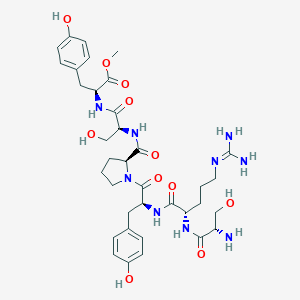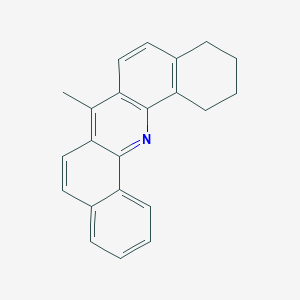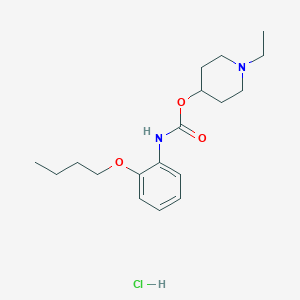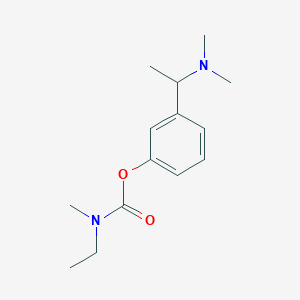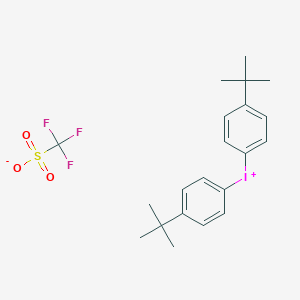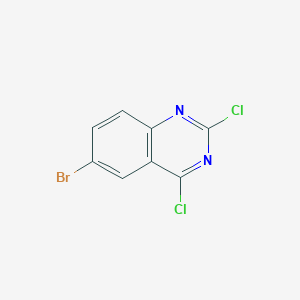
6-Bromo-2,4-dichloroquinazoline
Übersicht
Beschreibung
what is '6-Bromo-2,4-dichloroquinazoline'? this compound is an organic compound that is used as a reagent in organic synthesis. It is a yellow-orange crystalline solid that is soluble in organic solvents. the use of 'this compound' this compound is a chemical compound used in a variety of applications. It is used as an intermediate in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as an inhibitor of certain enzymes. It has also been used in the synthesis of dyes, polymers, and other organic compounds. In addition, it has been used as a fluorescent dye for imaging and as a reagent for the detection of certain proteins. the chemistry of 'this compound' this compound is a heterocyclic compound composed of a quinazoline ring with two chlorine and one bromine substituents. It is a colorless solid that is slightly soluble in water and ethanol. The chemical structure of this compound consists of a six-member ring with two nitrogen atoms, one carbon atom, two chlorine atoms, and one bromine atom. The two nitrogen atoms are connected to two double-bonded carbon atoms, while the other two carbon atoms are connected to two single-bonded nitrogen atoms. The two chlorine atoms are connected to one double-bonded carbon atom and one single-bonded nitrogen atom, while the bromine atom is connected to one double-bonded carbon atom. The compound can undergo several reactions, such as nucleophilic substitution and electrophilic aromatic substitution. In nucleophilic substitution, the chlorine atoms can be replaced with nucleophiles such as hydroxide ions, amines, and alcohols. In electrophilic aromatic substitution, the bromine atom can be replaced with electrophiles such as halogens and nitro groups. this compound can also be used as a starting material for the synthesis of a variety of compounds, such as 2,4-dichloroquinazolin-3-one, 2,4-dichloroquinazolin-5-one, and 2,3-dichloroquinazolin-6-one. the biochemical/physical effects of 'this compound' this compound is a synthetic compound used as a fungicide and herbicide. It has been found to be toxic to a variety of organisms, including fish, birds, mammals, and insects. At a biochemical level, this compound is known to inhibit the enzyme acetolactate synthase (ALS) in plants, which is responsible for the synthesis of branched-chain amino acids. As a result, plants exposed to the compound will be unable to produce these essential amino acids, leading to stunted growth and eventual death. At a physical level, this compound can cause irritation of the eyes, skin, and respiratory tract. It can also cause damage to the kidneys and liver when ingested or absorbed through the skin. Long-term exposure to the compound can lead to an increased risk of cancer. the benefits of 'this compound' The benefits of this compound include: 1. It is a useful intermediate for the synthesis of pharmaceuticals and agrochemicals. 2. It is a potential herbicide used to control weeds in agricultural crops. 3. It is a valuable reagent for the synthesis of other organic compounds. 4. It is an important starting material for the preparation of other brominated compounds. 5. It is used as a catalyst in organic reactions. 6. It is used as a flame retardant in various materials. the related research of 'this compound' 1. Synthesis and Anticancer Activity of this compound and Its Derivatives. 2. Synthesis and Spectroscopic Characterization of this compound. 3. Synthesis, Characterization, and Antimicrobial Activity of this compound and Its Derivatives. 4. Synthesis and Antioxidant Activity of this compound and Its Derivatives. 5. Synthesis and In Vitro Anticancer Activity of this compound and Its Derivatives. 6. Synthesis and Antimicrobial Activity of this compound and Its Derivatives. 7. Synthesis, Characterization, and Antifungal Activity of this compound and Its Derivatives. 8. Synthesis and In Vitro Cytotoxicity of this compound and Its Derivatives. 9. Synthesis and In Vitro Antibacterial Activity of this compound and Its Derivatives. 10. Synthesis and In Vitro Antiviral Activity of this compound and Its Derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Activities : Synthesized derivatives of 6-bromoquinazolinone exhibit anti-bacterial, anti-inflammatory, and analgesic properties (Ch. Rajveer et al., 2010).
Antibacterial Activity : A novel compound, 6bromo-2chloro-3-butylquinazolin-4(3H)-one, has shown promising antibacterial activity and crystallizes in the triclinic system (O. Ouerghi et al., 2021).
Pharmaceutical Production : A large-scale process for preparing Thymitaq from 6-bromo-5-methylanthranilic acid has been developed, successfully producing pharmaceutical-quality Thymitaq (H. Malmgren et al., 2008).
Synthesis Interactions : Successful synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and its interaction with nucleophilic reagents leading to various products has been demonstrated (R. Kuryazov et al., 2010).
Knorr Reaction Optimization : The Knorr reaction was optimized to achieve a 48% overall yield of 6-bromo-2-chloro-4-methylquinoline from 4-bromoaniline, revealing steric effects (N. Wlodarczyk et al., 2011).
Anticancer and Antimicrobial Properties : 6-Aryl-2-styrylquinazolin-4(3H)-ones show potential anticancer properties and antimicrobial properties against various bacteria and fungi (E. N. Agbo et al., 2015).
Solid-Phase Synthesis : A new solid-phase synthesis method allows for the regioselective synthesis of 6-hydroxy-2,4-diaminoquinazolines (Csaba Weber et al., 2005).
Antifungal Bioactivities : Synthesis of 3-alkylquinazolin-4-one derivatives, with 6-bromo-3-propylquinazolin-4-one showing good antifungal activity (Gui-ping Ouyang et al., 2006).
Antiviral Activity : 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid shows distinct antiviral activity against Herpes simplex and vaccinia viruses (P. Selvam et al., 2010).
Antimalarial Activity : New quinoline-based 1,2,3-triazoles exhibit antimicrobial and antimalarial activity (Y. Parthasaradhi et al., 2015).
Eigenschaften
IUPAC Name |
6-bromo-2,4-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAYOWRVZAKPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435768 | |
| Record name | 6-bromo-2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102393-82-8 | |
| Record name | 6-bromo-2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,4-dichloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
